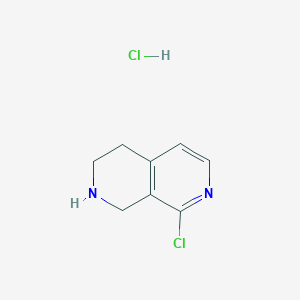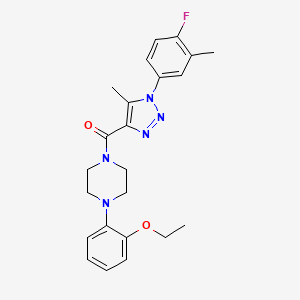
(4-(2-ethoxyphenyl)piperazin-1-yl)(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-ethoxyphenyl)piperazin-1-yl)(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C23H26FN5O2 and its molecular weight is 423.492. The purity is usually 95%.
BenchChem offers high-quality (4-(2-ethoxyphenyl)piperazin-1-yl)(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-ethoxyphenyl)piperazin-1-yl)(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis and evaluation of triazole analogues of piperazine, including compounds with structural similarities to the specified chemical, have been a significant area of research. These compounds are synthesized for their potential biological activities, particularly as antibacterial agents. For example, a study by Nagaraj, Srinivas, and Rao (2018) reported the synthesis of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives and evaluated their antibacterial activity against various human pathogenic bacteria. Compounds with specific substitutions on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential for further development as antibacterial agents (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).
Antimicrobial Activities
In addition to antibacterial properties, some derivatives exhibit antimicrobial activities against a broader range of microorganisms. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, finding that certain compounds displayed good or moderate activities against tested microorganisms. This study underscores the potential of such compounds in the development of new antimicrobial agents (H. Bektaş et al., 2007).
Radiochemistry and Imaging
Research into aryltrimethylammonium trifluoromethanesulfonates as precursors for aryl [18F]fluorides has led to improved synthesis methods for radiotracers like [18F]GBR 13119. These advancements facilitate no-carrier-added forms of potential radiotracers for studying the dopamine uptake system, underscoring the role of such compounds in enhancing positron emission tomography (PET) imaging techniques (M. Haka et al., 1989).
Antifungal and Antitubulin Activities
Conazole analogues and triazole derivatives have been synthesized and evaluated for their antifungal, antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. Such compounds, including 1,2,4-triazole derivatives containing a piperazine nucleus, have shown promising results in inhibiting microbial growth and enzyme activities, suggesting potential therapeutic applications. Moreover, their role in inhibiting tubulin polymerization and inducing cell cycle arrest at low nanomolar concentrations indicates their potential as anticancer agents by targeting the mitotic process (Arif Mermer et al., 2018).
Propiedades
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-[1-(4-fluoro-3-methylphenyl)-5-methyltriazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O2/c1-4-31-21-8-6-5-7-20(21)27-11-13-28(14-12-27)23(30)22-17(3)29(26-25-22)18-9-10-19(24)16(2)15-18/h5-10,15H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMYHCWWPYXWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-ethoxyphenyl)piperazin-1-yl)(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2890292.png)
![4-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-3-phenylpiperazin-2-one](/img/structure/B2890294.png)
![4-[(4-chloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890298.png)
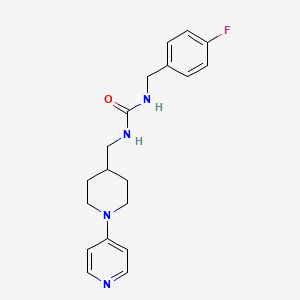
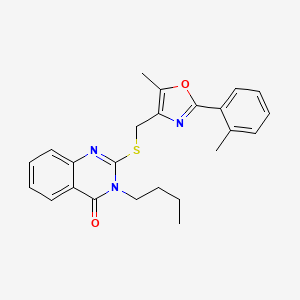
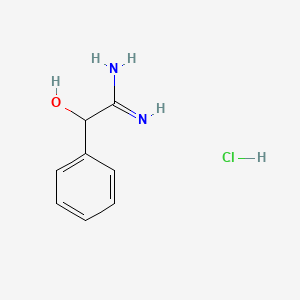
![[(2-Benzylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2890303.png)
![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2890304.png)
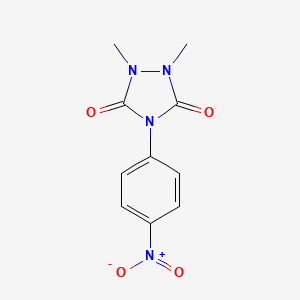
![2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2890306.png)
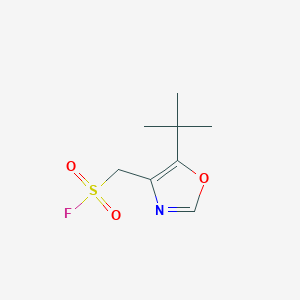
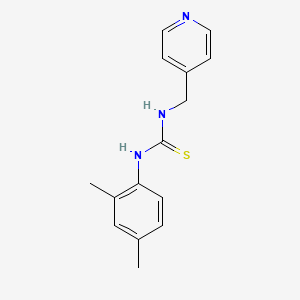
![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(2-methylphenyl)benzenecarboxamide](/img/structure/B2890311.png)
